molecular formula C26H35N5O4 B10792078 [8,11-Dimethyl-3,5-dioxo-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate

[8,11-Dimethyl-3,5-dioxo-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate

Cat. No.: B10792078
M. Wt: 481.6 g/mol
InChI Key: NKEKMFGQCZYHDW-UHFFFAOYSA-N
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Description

4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5220(2,6)]undec-8-en-1-yl acetate is a complex organic compound that features a unique structure combining a pyrimidyl-piperazine moiety with a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate typically involves multi-step procedures. The process begins with the preparation of the pyrimidyl-piperazine intermediate, which is then coupled with a butyl chain. The final step involves the formation of the tricyclic core and the acetylation of the compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The pyrimidyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate is unique due to its tricyclic core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H35N5O4

Molecular Weight

481.6 g/mol

IUPAC Name

[8,11-dimethyl-3,5-dioxo-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate

InChI

InChI=1S/C26H35N5O4/c1-17-15-26(35-19(3)32)16-18(2)20(17)21-22(26)24(34)31(23(21)33)10-5-4-9-29-11-13-30(14-12-29)25-27-7-6-8-28-25/h6-8,15,18,20-22H,4-5,9-14,16H2,1-3H3

InChI Key

NKEKMFGQCZYHDW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C=C(C1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5)C)OC(=O)C

Origin of Product

United States

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